Ac-rC Phosphoramidite

Description

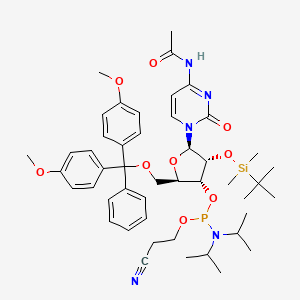

Ac-rC Phosphoramidite is a specialized reagent for solid-phase oligonucleotide synthesis, particularly for RNA. Its chemical structure includes:

- 5'-O-DMT (4,4'-dimethoxytrityl) group: Protects the 5'-hydroxyl during synthesis and enables stepwise coupling .

- Acetyl (Ac) protection: Shields the exocyclic amine on the cytosine base to prevent side reactions .

- 2'-O-TBDMSi (tert-butyldimethylsilyl) group: Protects the 2'-hydroxyl of ribose, critical for RNA synthesis .

Key applications include therapeutic RNA synthesis (e.g., CRISPR sgRNA ) and research-grade oligonucleotide production. The Thermo Scientific™ TheraPure™ grade offers ultra-high purity (≥98% HPLC and ³¹P NMR) for clinical applications, while the standard grade (≥98% purity) suits general research .

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-YOEDQOPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Protection of Cytidine

N4-Acetylation of Cytidine

The exocyclic amine group of cytidine is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. This step prevents undesired side reactions during subsequent phosphorylation and ensures base stability during oligonucleotide synthesis. The reaction typically proceeds at room temperature for 12–24 hours, yielding N4-acetylcytidine with >95% efficiency.

2'-O-TBDMS Protection

The 2'-hydroxyl group of ribose is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. Catalyzed by imidazole in dimethylformamide (DMF), this reaction selectively shields the 2'-OH while leaving the 3'- and 5'-hydroxyls accessible. The bulky TBDMS group prevents RNA strand degradation during synthesis and is resistant to acidic or basic conditions used in later stages.

5'-O-Dimethoxytritylation

The 5'-hydroxyl group is protected with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This acid-labile group serves as a temporary protecting moiety, enabling sequential deblocking during oligonucleotide chain elongation. The reaction is quenched with methanol to neutralize excess DMT-Cl, and the product is purified via silica gel chromatography to remove tritylated byproducts.

Phosphitylation at the 3'-Hydroxyl

The final step converts the 3'-hydroxyl of protected cytidine into a reactive phosphoramidite. Under inert atmosphere, the intermediate is treated with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a hindered base (e.g., diisopropylethylamine) in anhydrous dichloromethane. The reaction generates the tertiary amine-phosphite intermediate, which is stabilized by the electron-withdrawing cyanoethyl group. Careful exclusion of moisture is critical to prevent hydrolysis of the phosphoramidite.

Reaction Conditions and Yield

-

Temperature: -20°C to 0°C to minimize side reactions

-

Duration: 2–4 hours

Purification and Stabilization

Crude this compound is purified using a combination of chromatographic and crystallization techniques to achieve ≥99% purity, as required for therapeutic-grade applications.

Flash Chromatography

Silica gel chromatography with a gradient of ethyl acetate and hexane removes unreacted starting materials and early-eluting impurities. The product is identified via thin-layer chromatography (TLC) using UV visualization of the DMT group.

Recrystallization

The phosphoramidite is recrystallized from a mixture of acetonitrile and toluene at -20°C, yielding a white crystalline solid. This step eliminates residual solvents and stabilizes the compound for long-term storage.

Stabilization Additives

To enhance shelf life, purified this compound is packaged with molecular sieves (3 Å) under argon in amber glass vials. Storage at -20°C minimizes degradation caused by moisture or temperature fluctuations.

Quality Control and Analytical Characterization

Thermo Fisher’s TheraPure™ and Standard Grade Ac-rC phosphoramidites undergo rigorous quality assessments to meet specifications for therapeutic and research applications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 260 nm confirms chemical purity (≥99%) and identifies critical impurities such as:

³¹P Nuclear Magnetic Resonance (NMR)

³¹P NMR spectroscopy at 162 MHz quantifies phosphorous-containing impurities, ensuring that reactive P(III) species (e.g., H-phosphonates) remain below 0.3%. The primary phosphoramidite signal appears at 140–152 ppm, while oxidized phosphate byproducts resonate at -5 to 5 ppm.

Moisture Analysis

Karl Fischer titration measures residual water content, which is critical for amidite stability. TheraPure™ batches contain ≤50 ppm water, preventing hydrolysis during automated synthesis.

Applications in Oligonucleotide Synthesis

This compound is integral to RNA synthesis workflows, particularly for:

-

siRNA and Antisense Oligonucleotides: Its TBDMS protection enables efficient synthesis of long RNA strands (up to 100 nt) with minimal 2'-OH side reactions.

-

CRISPR Guide RNAs: High-purity batches ensure precise gene-editing outcomes by reducing truncated RNA products.

-

mRNA Vaccines: TheraPure™ grade meets stringent regulatory requirements for GMP-compliant manufacturing .

Chemical Reactions Analysis

DMT-2’O-TBDMS-rC(ac) Phosphoramidite undergoes several types of chemical reactions:

Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in water or tert-butyl hydroperoxide.

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF), and the DMT group is removed using trichloroacetic acid (TCA).

Scientific Research Applications

Key Applications

-

Oligonucleotide Synthesis :

- Therapeutic Development : Ac-rC Phosphoramidite is integral in synthesizing small interfering RNA (siRNA) and antisense oligonucleotides (ASOs), which are crucial for gene silencing and therapeutic interventions in various diseases, including cancer and viral infections .

- Modified Oligonucleotides : The compound allows for the incorporation of 2'-O-methyl and 2'-O-alkyl modifications, which are known to increase the stability of RNA oligonucleotides against enzymatic degradation. This enhancement is vital for in vivo applications where oligonucleotide stability is paramount .

-

Research Applications :

- Mechanistic Studies : this compound has been employed in studies investigating the effects of chemical modifications on reverse transcription processes, providing insights into RNA behavior under various conditions .

- Synthesis of Complex RNA Structures : The compound facilitates the synthesis of complex RNA structures, such as ribozymes and aptamers, which have applications in diagnostics and therapeutics .

Case Study 1: Development of siRNA Therapeutics

A study demonstrated the use of this compound in synthesizing siRNA targeting respiratory syncytial virus (RSV). The modified siRNA showed enhanced stability and efficacy in reducing viral load in infected cells compared to unmodified counterparts. This illustrates the compound's potential in developing effective antiviral therapies .

Case Study 2: Cancer Gene Therapy

Research involving this compound has shown promising results in cancer therapy by targeting vascular endothelial growth factor (VEGF) using modified siRNA. The incorporation of Ac-rC led to improved delivery and retention within tumor cells, enhancing therapeutic outcomes while minimizing off-target effects .

Mechanism of Action

The mechanism of action of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves its incorporation into RNA oligonucleotides during synthesis. The compound’s protective groups ensure that the correct sequence is synthesized by preventing unwanted side reactions. Once the oligonucleotide is synthesized, the protective groups are removed, and the RNA is ready for use in various applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Ac-rC Phosphoramidite and analogous compounds:

Purity and Commercial Availability

- TheraPure™ Ac-rC : Highest purity (≥98% HPLC/³¹P NMR), rigorously controlled impurity profiles for FDA-compliant synthesis .

- Standard Ac-rC : ≥95% purity, suitable for research-scale synthesis .

- Competitors : Glen Research’s Ac-dC-CE Phosphoramidite (≥98% purity) is widely used for DNA but lacks RNA compatibility .

Biological Activity

Ac-rC Phosphoramidite, an acetylated form of ribonucleoside cytidine, is a significant compound in the field of molecular biology, particularly in the synthesis of oligoribonucleotides. This article explores its biological activity, applications, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₃₈₁₃C₉H₆₄N₅O₉P

- Molecular Weight : Approximately 955.18 g/mol

- CAS Number : 121058-88-6

This compound is characterized by its high purity and stability under specified storage conditions, making it suitable for various biochemical applications .

Biological Activity Overview

The primary biological activity of this compound is its role in synthesizing RNA sequences. It serves as a building block for oligoribonucleotides, which are essential for various research applications including gene expression analysis, RNA interference studies, and metabolic tracing.

Key Functions:

- RNA Synthesis : this compound is utilized to create oligonucleotides that can be incorporated into RNA strands.

- Metabolic Tracing : The carbon-13 labeling allows researchers to trace the incorporation and behavior of nucleotides within biological systems.

- Gene Regulation : Oligonucleotides synthesized from this compound can bind to specific target proteins, influencing gene regulation mechanisms.

Applications in Research

This compound has multiple applications in molecular biology:

- Oligoribonucleotide Synthesis : Used for creating modified RNA sequences that can enhance stability and efficacy.

- Phosphorodithioate Modification : This modification improves the resistance of RNA to nucleases, making it useful in therapeutic applications .

- Nuclear Magnetic Resonance (NMR) Studies : The isotopic labeling aids in detailed studies of molecular interactions at an atomic level.

Study 1: Anomalous Reverse Transcription

Wipapat Kladwang et al. (2020) investigated the effects of chemical modifications on polyadenosine stretches during reverse transcription. The study highlighted how this compound could influence the fidelity of reverse transcription processes, showcasing its potential in designing more effective RNA-based therapeutics .

Study 2: RNA Interference

Research conducted by various groups has demonstrated that oligonucleotides synthesized with this compound exhibit enhanced binding affinity towards complementary RNA sequences. This characteristic is crucial for developing RNA interference strategies aimed at gene silencing.

Comparative Analysis

The following table compares this compound with other similar phosphoramidites used in nucleic acid chemistry:

| Compound | Molecular Weight | Isotope Labeling | Key Application |

|---|---|---|---|

| This compound | 955.18 g/mol | Carbon-13 | RNA synthesis and metabolic tracing |

| This compound-15N | 883.09 g/mol | Nitrogen-15 | RNA metabolism studies |

| Other Phosphoramidites | Varies | None or Various | General oligonucleotide synthesis |

Q & A

Q. What are the critical steps for incorporating Ac-rC Phosphoramidite into RNA oligonucleotide synthesis?

this compound is used in solid-phase oligonucleotide synthesis. Key steps include:

- Deprotection : Remove the 5′-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA) in dichloromethane.

- Coupling : Activate this compound with an acidic azole catalyst (e.g., 1H-tetrazole) to form a reactive intermediate, enabling phosphite triester bond formation with the growing oligonucleotide chain .

- Capping : Block unreacted 5′-OH groups with acetic anhydride and 1-methylimidazole to prevent deletion sequences.

- Oxidation : Stabilize the phosphite triester bond using iodine/water/pyridine to form a phosphate backbone .

Q. How should researchers purify oligonucleotides synthesized with this compound?

Post-synthesis purification involves:

- Dephosphorylation : Remove terminal 5′-DMT groups and protecting groups (e.g., acetyl on cytosine) via ammonium hydroxide treatment at 55°C for 6–12 hours.

- HPLC Purification : Use reverse-phase HPLC with a C18 column to separate full-length products from truncated sequences. Mobile phases often include triethylammonium acetate (TEAA) buffer and acetonitrile gradients .

Q. What analytical techniques confirm the integrity of Ac-rC-modified oligonucleotides?

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS verifies molecular weight accuracy (±1 Da).

- Capillary Electrophoresis (CE) : Detects impurities or incomplete deprotection.

- UV Spectroscopy : Quantifies oligonucleotide yield using extinction coefficients (e.g., ε260nm for cytosine) .

Advanced Research Questions

Q. How does this compound enable site-specific phosphorodithioate (PS2) modifications in RNA, and what experimental challenges arise?

this compound facilitates PS2-RNA synthesis by replacing standard oxidation steps with sulfurization using 3H-1,2-benzodithiole-3-one-1,1-dioxide (BDTD). Challenges include:

Q. What strategies mitigate low coupling efficiency of this compound in long RNA sequences?

Low coupling efficiency (>95% per step required for >50-mer synthesis) is addressed by:

Q. How do researchers resolve contradictions in thermodynamic stability data for Ac-rC-modified RNA duplexes?

Discrepancies in melting temperature (Tm) may arise from:

- Sequence Context : Ac-rC modifications in GC-rich regions stabilize duplexes, while AU-rich regions show destabilization.

- Buffer Conditions : Varying ionic strength (e.g., 100 mM NaCl vs. 1 M NaCl) alters Tm by 2–5°C. Standardize conditions using phosphate buffer (pH 7.0) with 100 mM NaCl for reproducibility .

Q. What are the limitations of this compound in synthesizing RNA with 2′-O-methyl modifications?

Ac-rC’s 2′-acetyl group conflicts with 2′-O-methylation. Solutions include:

- Post-Synthesis Modification : Introduce 2′-O-methyl groups enzymatically after deprotection.

- Alternative Phosphoramidites : Use 2′-O-methyl-C phosphoramidite for concurrent synthesis, but this requires orthogonal protecting groups .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.